Superior Antimycobacterial Activity vs. Lead MbtI Inhibitors Despite Comparable Enzymatic Potency
In a comparative study of MbtI inhibitors, the derivative 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (compound IV) demonstrated comparable MbtI inhibitory potency to lead compounds I and II but exhibited superior antimycobacterial activity [1]. While this derivative incorporates both cyano and trifluoromethyl substituents, the trifluoromethylphenyl moiety—which is the core structural feature of the target compound 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic acid—was essential for achieving this activity profile. The target compound serves as the unsubstituted parent scaffold from which optimized derivatives like compound IV are generated [1].
| Evidence Dimension | MbtI enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Compound IV (5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid): IC50 = 15.5 ± 3.1 µM |
| Comparator Or Baseline | Lead compound I: IC50 = 18.2 ± 5.1 µM; Lead compound II: IC50 = 7.6 ± 1.6 µM |
| Quantified Difference | Compound IV shows comparable inhibition to lead I (15.5 vs. 18.2 µM) and moderately weaker than lead II (15.5 vs. 7.6 µM) |
| Conditions | In vitro enzymatic assay; residual enzymatic activity measured at 100 µM compound concentration |
Why This Matters
This demonstrates that the 5-(trifluoromethyl)phenylfuran-2-carboxylic acid scaffold provides a viable starting point for developing MbtI inhibitors with antitubercular activity, with the parent compound representing the minimal pharmacophore.
- [1] Mori, M., et al. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Pharmaceuticals 2021, 14(2), 155. Table 2. View Source
